![molecular formula C18H14N4O3S B3983934 2-(4-METHYLPHENYL)-5-(3-NITROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZIN-7-ONE](/img/structure/B3983934.png)
2-(4-METHYLPHENYL)-5-(3-NITROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZIN-7-ONE
Overview
Description
2-(4-METHYLPHENYL)-5-(3-NITROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZIN-7-ONE is a complex organic compound that belongs to the class of triazolothiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazine ring, and substituted with methyl and nitrophenyl groups
Preparation Methods
The synthesis of 2-(4-METHYLPHENYL)-5-(3-NITROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZIN-7-ONE typically involves multi-step reactions. One common synthetic route includes the condensation of aromatic aldehydes with malononitrile and 3-amino-1,2,4-triazole under mild conditions . The reaction is catalyzed by metal-free DABCO-based ionic liquids, which facilitate the formation of the triazolothiazine core . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2-(4-METHYLPHENYL)-5-(3-NITROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The methyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The triazole and thiazine rings can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-METHYLPHENYL)-5-(3-NITROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZIN-7-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-5-(3-NITROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-METHYLPHENYL)-5-(3-NITROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZIN-7-ONE can be compared with other triazolothiazine derivatives, such as:
- N-(2-METHYLPHENYL)-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE
- [1,2,4]TRIAZOLO[4,3-A]PYRAZINE DERIVATIVES
These compounds share similar core structures but differ in their substituents and specific chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-11-5-7-12(8-6-11)17-19-18-21(20-17)16(23)10-15(26-18)13-3-2-4-14(9-13)22(24)25/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUMYZBRQSSBIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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